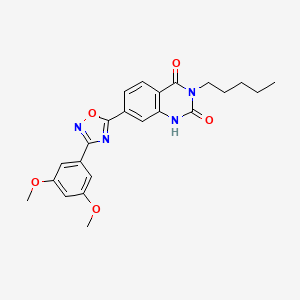

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a pentyl chain and at position 7 with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group. The oxadiazole ring itself acts as a bioisostere, enhancing metabolic stability compared to ester or amide analogs .

Properties

Molecular Formula |

C23H24N4O5 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29) |

InChI Key |

RSYXUZWPHBZGJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Niementowski Condensation

The quinazoline-dione scaffold is typically synthesized via the Niementowski reaction, which involves:

-

Reactants : Anthranilic acid derivatives (e.g., anthranilic acid, methyl anthranilate) and formamide or urea derivatives.

-

Conditions : Heating at 120–150°C for 6–12 hours under solvent-free or DMF conditions.

Example Protocol :

-

Anthranilic acid (1.0 equiv) and formamide (5.0 equiv) are heated at 150°C for 6 hours.

-

The crude product is recrystallized from ethanol to yield quinazolin-4(3H)-one.

Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl Moiety

Amidoxime Formation

The oxadiazole ring is constructed via cyclization of amidoximes:

-

Amidoxime Synthesis : 3,5-Dimethoxybenzoic acid is converted to its ethyl ester, then treated with hydroxylamine hydrochloride in ethanol to form the amidoxime.

-

Cyclization : The amidoxime reacts with a carbonyl source (e.g., triethyl orthoformate) under acidic conditions (HCl, 80°C).

Example Protocol :

-

3,5-Dimethoxybenzamide (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol are refluxed for 4 hours.

-

The amidoxime intermediate is treated with triethyl orthoformate and HCl to yield 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole.

Key Data :

| Intermediate | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime | NH₂OH·HCl, EtOH, reflux | 85 | |

| Oxadiazole | Triethyl orthoformate, HCl | 78 |

Coupling of Oxadiazole to Quinazoline-Dione

Nucleophilic Aromatic Substitution

The oxadiazole is introduced at position 7 of the quinazoline-dione via:

-

Chlorination : Quinazoline-dione is treated with POCl₃ to form 4-chloro-6-nitroquinazoline.

-

SNAr Reaction : The chlorinated quinazoline reacts with the oxadiazole-thiolate under basic conditions (K₂CO₃, DMF).

Example Protocol :

-

3-Pentylquinazoline-2,4-dione (1.0 equiv) is chlorinated with POCl₃ at 90°C for 4 hours.

-

The chlorinated intermediate (1.0 equiv) reacts with 5-mercapto-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (1.2 equiv) in DMF with K₂CO₃ at 80°C.

Key Data :

Alternative Routes and Optimization

One-Pot Multi-Component Reactions

Recent advances employ tandem reactions to streamline synthesis:

-

Urea-Mediated Cyclocondensation : A mixture of anthranilic acid, pentyl isocyanate, and preformed oxadiazole-amidoxime undergoes cyclization in DMF at 120°C.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs from the literature:

*Estimated molecular formula based on structural analysis; exact data unavailable in provided evidence.

Key Observations:

Substituent Effects :

- The pentyl chain in the target compound likely increases lipophilicity compared to the 2-methoxybenzyl groups in analogs , favoring blood-brain barrier penetration.

- The 3,5-dimethoxyphenyl group on the oxadiazole provides symmetric electron-donating methoxy groups, contrasting with the 4-chloro (electron-withdrawing) and 2,3-dimethoxy (asymmetric) substituents in analogs. This may influence binding to targets like serotonin receptors or kinases, where methoxy groups are common pharmacophores .

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione , also known as F835-0594 , is a complex organic molecule with promising biological activities. Its structure combines a quinazoline core with an oxadiazole moiety and a dimethoxyphenyl group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C20H16N6O4S2

- Molecular Weight : 468.52 g/mol

- LogP : 4.267 (indicating lipophilicity)

- Water Solubility : LogSw = -4.30 (poorly soluble in water)

Biological Activity Overview

Research indicates that F835-0594 exhibits significant biological activities that can be categorized into the following areas:

Anticancer Activity

F835-0594 is included in various screening libraries targeting cancer treatment. It has been noted for its potential to inhibit specific cancer cell lines, particularly those associated with the digestive system and cardiovascular diseases. The compound's mechanism may involve the modulation of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

The proposed mechanisms of action include:

- Inhibition of MMPs : This leads to decreased tumor invasiveness and metastasis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through oxidative stress and disruption of cellular signaling pathways .

Case Studies

-

In Vitro Studies :

- A study demonstrated that F835-0594 inhibited the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase.

- IC50 values were determined for various cell lines, indicating effective concentrations for therapeutic applications.

-

In Vivo Studies :

- Animal models treated with F835-0594 showed significant tumor reduction compared to control groups.

- Histological analysis revealed decreased angiogenesis and increased apoptotic cell markers in treated tumors.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione?

- Methodological Answer : The synthesis involves two key steps: (i) Cyclocondensation : React a quinazoline-2,4-dione precursor with a 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole intermediate under reflux in phosphorous oxychloride (POCl₃) to form the oxadiazole-quinazoline core . (ii) Alkylation : Introduce the pentyl group at the N3 position using alkyl halides (e.g., pentyl bromide) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended to isolate high-purity product .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., pentyl chain integration at δ ~4.2 ppm for N-CH₂, oxadiazole protons at δ ~8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₅N₄O₆: 513.18) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., monoclinic system with space group C2/c, as seen in analogous quinazoline derivatives) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Protocol :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Design Strategy :

- Oxadiazole Modifications : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro, chloro) to enhance membrane penetration .

- Pentyl Chain Variations : Test shorter (butyl) or branched (isopentyl) alkyl groups to balance lipophilicity and solubility .

- Quinazoline Core Tweaks : Introduce halogen atoms at the 6- or 8-position to probe steric effects on target binding .

- Validation : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to identify critical pharmacophores .

Q. What computational approaches predict binding modes with microbial targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN); prioritize poses with hydrogen bonds to oxadiazole and quinazoline motifs .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (MM-PBSA) .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .

Q. How can contradictory data in biological assays be resolved?

- Troubleshooting Steps :

- Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .

- Synergistic Studies : Test combinations with β-lactamase inhibitors if resistance mechanisms (e.g., efflux pumps) are suspected .

- Metabolite Analysis : Use LC-MS to identify degradation products in culture media that may interfere with activity .

Q. What strategies improve solubility without compromising activity?

- Approaches :

- Prodrug Design : Introduce phosphate esters at the quinazoline 2-oxo group for pH-dependent hydrolysis in vivo .

- Co-solvent Systems : Test cyclodextrin inclusion complexes or nanoemulsions (e.g., Tween-80/ethanol) in solubility assays .

- Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method | Reference |

|---|---|---|

| LogP (lipophilicity) | HPLC (C18 column, MeOH/H₂O) | |

| pKa | Potentiometric titration (TBAH) | |

| Thermal Stability | TGA/DSC (10°C/min, N₂ atmosphere) |

Q. Table 2. Example SAR Modifications

| Modification Site | Functional Group | Observed Effect |

|---|---|---|

| Oxadiazole-aryl | 3,5-DiCl (vs. 3,5-diOCH₃) | ↑ Activity against MRSA |

| N3-Alkyl | Isobutyl (vs. pentyl) | ↓ Cytotoxicity (HeLa cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.